6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine
Description
6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring a chloro-substituted pyridine core linked to a 2-methyloxolane (tetrahydrofuran derivative) via an amine group. The oxolane moiety may enhance solubility and modulate pharmacokinetic properties compared to purely aromatic substituents .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-9(4-5-14-7)13-8-2-3-10(11)12-6-8/h2-3,6-7,9,13H,4-5H2,1H3 |
InChI Key |
WGAQWVSNJXTUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridin-3-amine and 2-methyloxirane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloropyridin-3-amine is reacted with 2-methyloxirane in the presence of the base, leading to the formation of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities with related compounds:
*Estimated based on similar compounds.
Key Observations :
- Oxolane/Oxane Substituents : The oxolane group in the target compound may confer better solubility than aromatic or alkyl chains (e.g., phenylpropyl) due to its oxygen-containing ring, which enhances hydrogen-bonding capacity .
- Nitro Group Impact : The nitro-substituted analogue (6-chloro-3-nitro-N-isopropylpyridin-2-amine) exhibits anticancer activity, suggesting that electron-withdrawing groups enhance bioactivity in certain therapeutic contexts .
Physicochemical Properties
- Hydrogen Bonding : The oxolane group may participate in intramolecular hydrogen bonding, similar to the nitro-substituted compound (N–H···O interactions observed in its crystal structure) .
Biological Activity
6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine is a pyridine derivative that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloro group and a methyloxolan moiety, suggests various interactions with biological targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine can be represented as follows:
This indicates the presence of a chlorine atom, nitrogen atoms, and an oxolane ring, which contribute to its unique properties and potential reactivity.
Biological Activity Overview
The biological activity of 6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both bacterial and fungal strains:
| Pathogen | Activity | Method |
|---|---|---|
| Escherichia coli | Inhibitory | Agar diffusion technique |
| Staphylococcus aureus | Moderate inhibition | Agar diffusion technique |
| Aspergillus niger | Effective | Disc diffusion method |
| Candida albicans | Effective | Broth microdilution assay |
These findings suggest that the compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, 6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine has shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound appears to induce G1 phase arrest in certain cancer cell lines.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells, potentially through the activation of caspases.
- Inhibition of Metastasis : Some studies suggest that it may reduce the migratory capabilities of cancer cells.
The mechanism by which 6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to growth and survival.
- Receptor Interaction : It could interact with cellular receptors, altering downstream signaling cascades that regulate cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Bacterial Infections : A study demonstrated that administration of 6-Chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine significantly reduced bacterial load in infected mice compared to controls.
- Cancer Cell Line Study : In vitro assays showed that treatment with this compound led to a dose-dependent decrease in viability in breast cancer cell lines, with IC50 values indicating potent activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
